molecular formula C34H49N3O4 B14963366 Benzyl (1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanamido)-1-oxohexan-2-yl)carbamate

Benzyl (1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanamido)-1-oxohexan-2-yl)carbamate

Cat. No.: B14963366
M. Wt: 563.8 g/mol
InChI Key: JDKLDPYEVJKJEY-UHFFFAOYSA-N
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Description

BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE is a complex organic compound that features a benzyl group, a piperidine ring, and an ethylhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of benzylamine with methyl acrylate, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Ethylhexanamide Moiety: The ethylhexanamide group is attached through an amidation reaction using ethylhexanoic acid and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves the coupling of the intermediate with benzyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Organic Synthesis: It can be used in the synthesis of complex organic molecules, serving as a versatile intermediate.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with monoamine receptors, potentially acting as an agonist or antagonist. The ethylhexanamide group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamate linkage can be hydrolyzed in vivo, releasing active metabolites that exert pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A simpler analogue used as a building block in pharmaceutical synthesis.

    4-Benzylpiperidine: Known for its activity as a monoamine releasing agent.

    N-Benzyl-4-piperidone: Used in the synthesis of various medicinal compounds.

Uniqueness

BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE is unique due to its combination of structural features, which confer specific pharmacological properties

Properties

Molecular Formula

C34H49N3O4

Molecular Weight

563.8 g/mol

IUPAC Name

benzyl N-[1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanoylamino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C34H49N3O4/c1-3-5-18-30(4-2)32(38)35-22-13-12-19-31(36-34(40)41-26-29-16-10-7-11-17-29)33(39)37-23-20-28(21-24-37)25-27-14-8-6-9-15-27/h6-11,14-17,28,30-31H,3-5,12-13,18-26H2,1-2H3,(H,35,38)(H,36,40)

InChI Key

JDKLDPYEVJKJEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCCCCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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